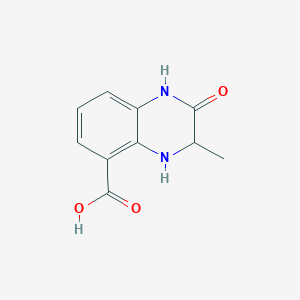

3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid

Descripción

3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid is a heterocyclic compound featuring a tetrahydroquinoxaline backbone with a methyl substituent at position 3, an oxo group at position 2, and a carboxylic acid moiety at position 5.

The molecular formula is inferred as C₁₀H₁₀N₂O₃ (molecular weight: 206.20 g/mol), though direct experimental data is absent in the provided evidence. Its stereochemical configuration (e.g., R/S isomerism) and exact purity remain unspecified in available sources.

Propiedades

IUPAC Name |

3-methyl-2-oxo-3,4-dihydro-1H-quinoxaline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-5-9(13)12-7-4-2-3-6(10(14)15)8(7)11-5/h2-5,11H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLBGBWIVIUUOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=CC=CC(=C2N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Example Reaction Conditions

| Parameter | Description |

|---|---|

| Solvent | Ethanol or DMF |

| Temperature | 80–120°C |

| Catalyst | p-Toluenesulfonic acid |

| Atmosphere | Inert (N₂/Ar) |

Adaptation for 3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic Acid

To synthesize this compound, one would need to modify the starting materials to include a methyl group at the 3-position. This could involve using a methyl-substituted o-phenylenediamine or incorporating the methyl group through a subsequent alkylation step after the initial cyclization.

Challenges and Considerations

- Stereochemistry : The introduction of a methyl group can lead to stereoisomers. Ensuring the correct stereochemistry may require chiral auxiliaries or asymmetric catalysis.

- Purity and Yield : Optimizing reaction conditions to achieve high purity and yield is crucial. This may involve varying solvents, catalysts, or temperatures.

- Stability : Quinoxaline derivatives can be sensitive to light and oxygen. Handling and storage should be conducted under inert conditions.

Análisis De Reacciones Químicas

Types of Reactions: This compound undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other derivatives.

Reduction: The nitro group in the precursor can be reduced to an amine, which is essential for the cyclization process.

Substitution: The aromatic ring allows for electrophilic substitution reactions, making it possible to introduce various substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are frequently used.

Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic or basic conditions.

Major Products: The major products of these reactions include various substituted quinoxalines, which can be further functionalized for specific applications .

Aplicaciones Científicas De Investigación

3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor agonists/antagonists.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which 3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The quinoxaline ring can interact with various enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Key Observations:

- Substituent Effects :

- The ethyl group in 5GV increases molecular weight by ~14 g/mol compared to the target compound’s methyl group. The chiral R-configuration in 5GV may influence biological activity .

Actividad Biológica

3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid (CAS No. 1566992-83-3) is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological evaluations, particularly focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 206.20 g/mol. The compound features a quinoxaline core structure, which is known for its diverse biological activities.

Structural Information

- SMILES : CC1(CC2=CC=CC=C2NC1=O)C(=O)O

- InChI Key : ZSTNDRNEHHDPQB-UHFFFAOYSA-N

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of quinoxaline compounds, including this compound. Notably:

- Cell Line Studies : In vitro evaluations against various cancer cell lines have shown promising results. For instance:

The mechanism underlying the anticancer activity involves several pathways:

- Tubulin Polymerization Inhibition : The compound has been shown to inhibit tubulin polymerization with an IC50 of , which is critical for cancer cell division and proliferation.

- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, preventing cancer cells from progressing through the cell cycle.

- Apoptosis Induction : The compound promotes apoptosis in cancer cells, contributing to its overall anticancer efficacy .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the quinoxaline structure can significantly influence biological activity:

- Electron-Drawing vs. Electron-Releasing Groups : Compounds with electron-releasing groups (e.g., methoxy groups) showed enhanced activity compared to those with electron-withdrawing groups (e.g., halogens).

- Positioning of Substituents : The placement of substituents on the quinoxaline ring affects binding affinity and biological activity .

Case Studies

Several case studies have documented the efficacy of similar quinoxaline derivatives:

- Study on Antitumor Activity :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.